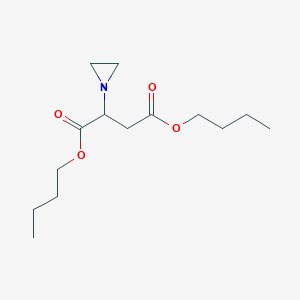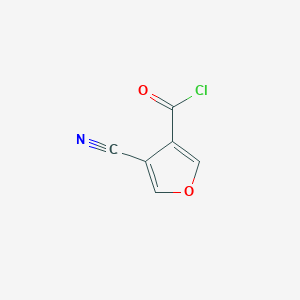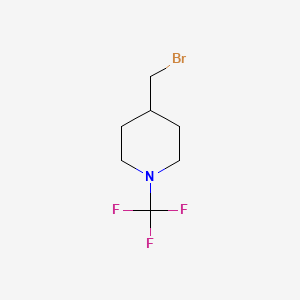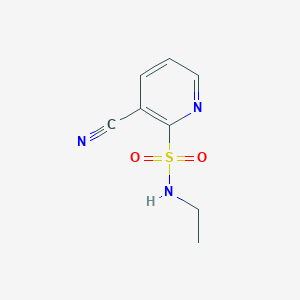![molecular formula C12H8BrN3 B13968242 6-(3-bromophenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13968242.png)
6-(3-bromophenyl)-5H-pyrrolo[2,3-b]pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-bromophenyl)-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that belongs to the class of pyrrolopyrazines This compound is characterized by the presence of a bromophenyl group attached to the pyrrolo[2,3-b]pyrazine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-bromophenyl)-5H-pyrrolo[2,3-b]pyrazine typically involves the condensation of 3-bromobenzaldehyde with 2,3-diaminopyridine. This reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or dimethylformamide. The reaction mixture is heated to around 90°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
化学反应分析
Types of Reactions
6-(3-bromophenyl)-5H-pyrrolo[2,3-b]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction Reactions:
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound.
科学研究应用
6-(3-bromophenyl)-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications, including:
Medicinal Chemistry: The compound is being investigated for its potential as an anticancer agent due to its ability to inhibit certain molecular targets involved in cancer cell proliferation.
Materials Science: It is also being explored for its nonlinear optical properties, which make it a candidate for applications in optoelectronic devices.
Biological Research: The compound’s interactions with DNA and its potential as a DNA sensor are areas of active research.
作用机制
The mechanism of action of 6-(3-bromophenyl)-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets. For example, in anticancer research, the compound has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism highlights its potential as a therapeutic agent.
相似化合物的比较
Similar Compounds
Pyrido[2,3-b]pyrazine: This compound shares a similar core structure but lacks the bromophenyl group.
Quinoxaline: Another related compound with a similar heterocyclic structure but different substituents.
Uniqueness
6-(3-bromophenyl)-5H-pyrrolo[2,3-b]pyrazine is unique due to the presence of the bromophenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
属性
分子式 |
C12H8BrN3 |
|---|---|
分子量 |
274.12 g/mol |
IUPAC 名称 |
6-(3-bromophenyl)-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C12H8BrN3/c13-9-3-1-2-8(6-9)10-7-11-12(16-10)15-5-4-14-11/h1-7H,(H,15,16) |
InChI 键 |
OCDUBFIMRNXMGM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Br)C2=CC3=NC=CN=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


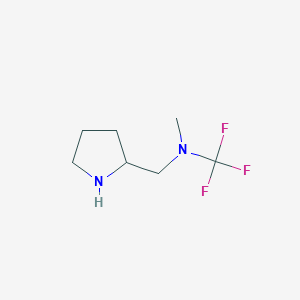

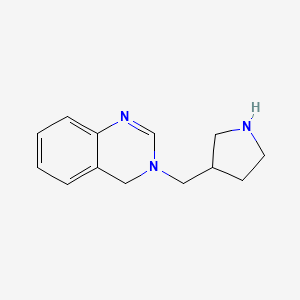
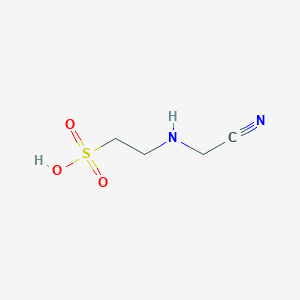
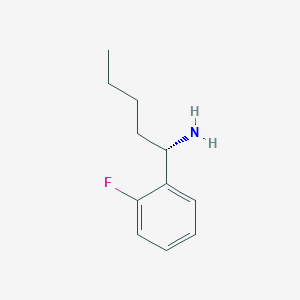
![[(2R)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate](/img/structure/B13968193.png)
![3-(1-Methylethyl)-5-[[(phenylsulfonyl)oxy]methyl]-2-oxazolidinone](/img/structure/B13968203.png)
![2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol](/img/structure/B13968204.png)
![5H-pyrimido[5,4-e][1,4]diazepine](/img/structure/B13968223.png)
